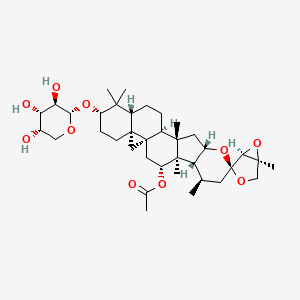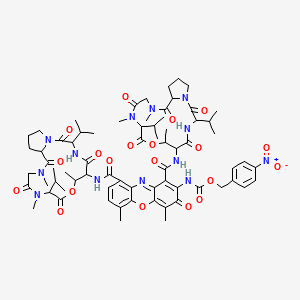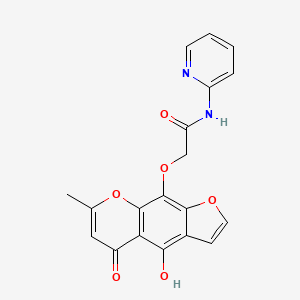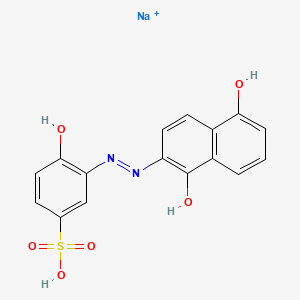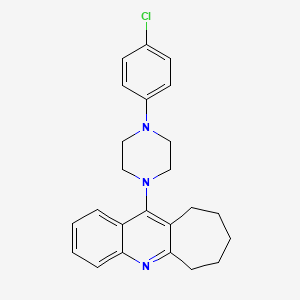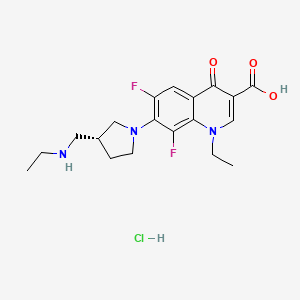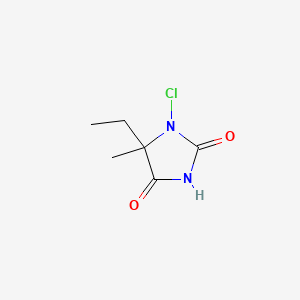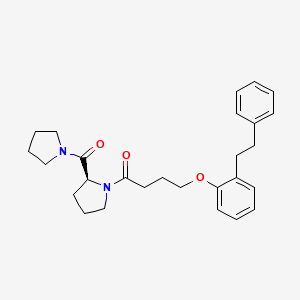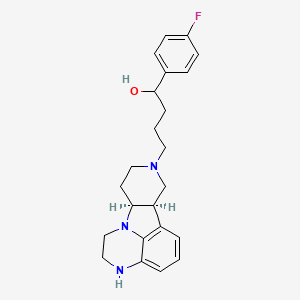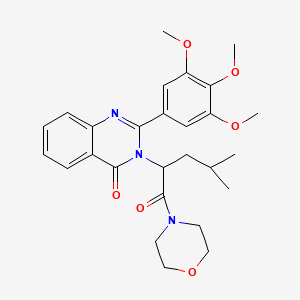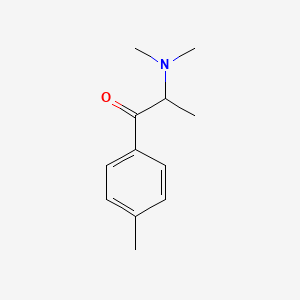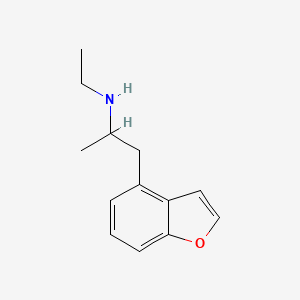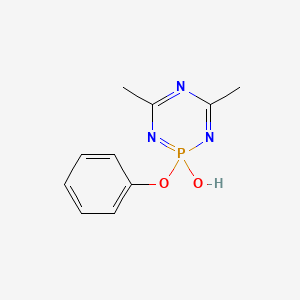
4,6-Dimethyl-2-phenoxy-1,3,5,2lambda(5)-triazaphosphinin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is notable for its unique structure, which includes a triazaphosphorine ring, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-dihydro-4,6-dimethyl-2-phenoxy-1,3,5,2-triazaphosphorine 2-oxide typically involves the reaction of appropriate precursors under controlled conditions. A common method includes the use of a flame-dried, two-necked round-bottomed flask equipped with a reflux condenser. The reaction is carried out under an argon atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 1,2-dihydro-4,6-dimethyl-2-phenoxy-1,3,5,2-triazaphosphorine 2-oxide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, forming oxides.
Reduction: The compound can be reduced using appropriate reducing agents to form different products.
Substitution: Substitution reactions can occur where one functional group in the compound is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary but often involve catalysts and specific solvents to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction can produce different reduced forms of the compound.
科学的研究の応用
1,2-dihydro-4,6-dimethyl-2-phenoxy-1,3,5,2-triazaphosphorine 2-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of advanced materials and as an additive in industrial processes.
作用機序
The mechanism of action of 1,2-dihydro-4,6-dimethyl-2-phenoxy-1,3,5,2-triazaphosphorine 2-oxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
類似化合物との比較
1,2-dihydro-4,6-dimethyl-2-phenoxy-1,3,5,2-triazaphosphorine 2-oxide: shares similarities with other triazaphosphorine compounds, such as 1,2-dihydro-4,6-dimethyl-2-phenoxy-1,3,5,2-triazaphosphorine 2-sulfide.
1,2-dihydro-4,6-dimethyl-2-phenoxy-1,3,5,2-triazaphosphorine 2-thione: is another related compound with similar structural features.
Uniqueness: The uniqueness of 1,2-dihydro-4,6-dimethyl-2-phenoxy-1,3,5,2-triazaphosphorine 2-oxide lies in its specific molecular structure, which imparts distinct chemical and biological properties.
特性
CAS番号 |
79008-17-6 |
|---|---|
分子式 |
C10H12N3O2P |
分子量 |
237.19 g/mol |
IUPAC名 |
2-hydroxy-4,6-dimethyl-2-phenoxy-1,3,5-triaza-2λ5-phosphacyclohexa-1,3,5-triene |
InChI |
InChI=1S/C10H12N3O2P/c1-8-11-9(2)13-16(14,12-8)15-10-6-4-3-5-7-10/h3-7,14H,1-2H3 |
InChIキー |
YESWGKOAGIEUJR-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=NP(=N1)(O)OC2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



